molecular formula C₁₉H₃₂N₄O₂ B1145458 p-Coumaroylspermine CAS No. 130210-35-4

p-Coumaroylspermine

Cat. No.: B1145458
CAS No.: 130210-35-4
M. Wt: 348.48
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Coumaroylspermine: is a hydroxycinnamic acid amide, specifically a conjugate of p-coumaric acid and spermineIt is found in various plant species and plays a significant role in plant development and stress response .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of p-Coumaroylspermine involves the use of hydroxycinnamoyl transferase enzymes. These enzymes facilitate the transfer of p-coumaroyl groups to spermine. The donor substrates for this reaction include p-coumaroyl-CoA, caffeoyl-CoA, and feruloyl-CoA. The reaction conditions typically involve the use of recombinant enzymes isolated from specific plant species .

Industrial Production Methods: : Industrial production of this compound is not widely documented. the biosynthetic pathway involving hydroxycinnamoyl transferase enzymes can be harnessed for large-scale production through biotechnological methods. This includes the use of genetically modified plants or microorganisms engineered to express the necessary enzymes .

Chemical Reactions Analysis

Types of Reactions: : p-Coumaroylspermine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry: : p-Coumaroylspermine is used in the study of plant secondary metabolites and their roles in plant physiology. It is also used as a model compound in the synthesis of other hydroxycinnamic acid amides .

Biology: : In biological research, this compound is studied for its role in plant development, stress response, and defense mechanisms. It is also investigated for its potential antioxidant and antimicrobial properties .

Medicine: : this compound has potential therapeutic applications due to its antioxidant and antimicrobial properties. It is being explored for its use in treating bacterial infections and as a natural preservative in pharmaceuticals .

Industry: : In the industrial sector, this compound is used in the development of natural antioxidants and preservatives for food and cosmetic products .

Mechanism of Action

The mechanism of action of p-Coumaroylspermine involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant properties, scavenging free radicals and reducing oxidative stress. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit the growth of pathogenic microorganisms .

Comparison with Similar Compounds

Similar Compounds

  • N1,N5,N10-Tris-trans-p-coumaroylspermine
  • N1,N10-bis(dihydrocaffeoyl)spermidine
  • N1,N14-bis(dihydrocaffeoyl)spermine
  • N1,N5,N14-tris(dihydrocaffeoyl)spermine

Uniqueness: : p-Coumaroylspermine is unique due to its specific conjugation of p-coumaric acid with spermine, which imparts distinct antioxidant and antimicrobial properties. Compared to other hydroxycinnamic acid amides, this compound exhibits a higher degree of bioactivity, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

130210-35-4

Molecular Formula

C₁₉H₃₂N₄O₂

Molecular Weight

348.48

Synonyms

N-[3-[[4-[(3-Aminopropyl)amino]butyl]amino]propyl]-3-(4-hydroxyphenyl)-2-propenamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.